2-Cyclopropyl-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-(trifluoromethyl)pyridine is a chemical compound characterized by a cyclopropyl group and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyridine typically involves several steps, including halogen-metal exchange and borylation, palladium-catalyzed cross-coupling, and directed ortho-metallation.
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen atoms with metal atoms, followed by borylation to introduce the desired functional groups.
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to facilitate the coupling of halopyridines with other reagents, forming the desired compound.
Directed Ortho-Metallation:
Chemical Reactions Analysis
2-Cyclopropyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyridine derivatives .
Scientific Research Applications
2-Cyclopropyl-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Cyclopropyl-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as trifluoromethylpyridine derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the cyclopropyl and trifluoromethyl groups in this compound gives it distinct chemical and biological properties, making it valuable for various applications .
Similar Compounds
- Trifluoromethylpyridine
- Cyclopropylpyridine
- Trifluoromethylbenzene
Properties
Molecular Formula |
C9H8F3N |
---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
2-cyclopropyl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-3-1-2-7(13-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
YNUTYWZQYFJGKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.